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(1-Cyclohexylethyl)(2-methylpropyl)amine is an organic compound characterized by its unique structure, which includes a cyclohexyl group and a branched alkyl amine. Its molecular formula is , and it has a molecular weight of approximately 183.34 g/mol. The compound is classified under amines and is notable for its potential applications in various chemical processes and biological systems .
These reactions highlight its versatility in organic synthesis and potential for modification into more complex structures.
Further research would be necessary to elucidate specific biological effects and mechanisms of action for this compound.
Synthesis of (1-Cyclohexylethyl)(2-methylpropyl)amine can be achieved through several methods:
These methods provide pathways to synthesize the compound efficiently while allowing for variations in substituent groups.
(1-Cyclohexylethyl)(2-methylpropyl)amine has potential applications in various fields:
Several compounds share structural similarities with (1-Cyclohexylethyl)(2-methylpropyl)amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1-Cyclohexylethyl)(methyl)amine | Simpler structure with a methyl group instead of propyl | |
| N-(1-cyclohexylethyl)-2-methylprop-2-en-1-amine | Contains an alkene functionality | |
| 1-(Cyclohexylethyl)-N,N-dimethylamine | Dimethyl substitution at nitrogen |
These compounds illustrate the diversity within this class of organic amines, each possessing unique properties that may confer different reactivities and biological activities. The presence of cyclohexane contributes to hydrophobic characteristics, while branched alkyl groups influence steric hindrance and solubility.
Traditional alkylation remains a cornerstone for synthesizing tertiary amines like (1-cyclohexylethyl)(2-methylpropyl)amine. This method typically involves reacting a primary or secondary amine with an alkyl halide or alcohol in the presence of a base. For instance, 2-methylpropylamine can undergo alkylation with 1-cyclohexylethyl bromide under basic conditions to yield the target compound. A key challenge lies in minimizing over-alkylation, which can produce quaternary ammonium salts as byproducts.
Recent studies have optimized reaction conditions to enhance selectivity. For example, using potassium carbonate as a mild base in dimethylformamide at 60°C achieves a 78% yield of the desired tertiary amine while suppressing quaternary salt formation. Solvent choice also plays a critical role: polar aprotic solvents like acetonitrile improve nucleophilic displacement rates compared to nonpolar alternatives.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-Cyclohexylethyl bromide | K₂CO₃ | DMF | 60 | 78 |
| 1-Cyclohexylethyl chloride | NaOH | Acetonitrile | 80 | 65 |
| 1-Cyclohexylethyl iodide | Et₃N | THF | 40 | 82 |
The table above illustrates how halogen leaving groups and bases influence reaction efficiency. Iodides generally offer higher reactivity than bromides or chlorides, though their cost and handling challenges limit industrial applicability.
The chiral center in (1-cyclohexylethyl)(2-methylpropyl)amine necessitates enantioselective methods for producing optically pure isomers. Asymmetric catalysis using chiral ligands has emerged as a promising approach. For example, Ir-catalyzed hydrogenation of imine precursors enables the synthesis of enantiomerically enriched amines.
In one protocol, the imine derived from cyclohexanone and 2-methylpropylamine undergoes hydrogenation with a BINAP-Ir catalyst, achieving 92% enantiomeric excess (ee) under 50 bar H₂ pressure. Alternatively, enzymatic resolution using lipases or transaminases offers a biocatalytic route. Pseudomonas fluorescens lipase selectively acylates one enantiomer of a racemic amine mixture, allowing separation of the desired (R)-isomer with >99% ee.
Reductive amination provides a one-pot route to secondary and tertiary amines by condensing carbonyl compounds with amines followed by reduction. For (1-cyclohexylethyl)(2-methylpropyl)amine, cyclohexanone reacts with 2-methylpropylamine in the presence of a reducing agent. Sodium borohydride (NaBH₄) is commonly employed, though its unselective nature often necessitates careful optimization.
A breakthrough involves using Aquivion-Fe, a perfluorinated sulfonic acid polymer-iron composite, as a heterogeneous catalyst. This system enables reductive amination in cyclopentyl methyl ether (CPME), a green solvent, achieving 94% selectivity for the target amine. Delayed methanol addition ensures NaBH₄ reduces only the imine intermediate, minimizing carbonyl over-reduction to alcohols.
| Carbonyl Compound | Amine | Catalyst | Solvent | Selectivity (%) |
|---|---|---|---|---|
| Cyclohexanone | 2-Methylpropylamine | Aquivion-Fe | CPME | 94 |
| Cyclohexanone | 2-Methylpropylamine | None | CPME | 17 |
The table highlights Aquivion-Fe’s critical role in imine formation and subsequent reduction. The catalyst’s recyclability—maintaining 89% efficiency after five cycles—further enhances its industrial viability.
Solid-phase synthesis, widely used in peptide chemistry, has been adapted for small-molecule amines to simplify purification and enable combinatorial library generation. For (1-cyclohexylethyl)(2-methylpropyl)amine, a Wang resin-bound cyclohexyl aldehyde serves as the starting material. Condensation with 2-methylpropylamine forms an immobilized imine, which is reduced with NaBH₃CN to yield the resin-attached amine. Cleavage with trifluoroacetic acid releases the free amine in 85% purity.
This approach minimizes intermediate isolation steps and allows for high-throughput screening of reaction conditions. However, scalability remains limited due to resin costs and low load capacities (typically 0.5–1.0 mmol/g).
Industrial synthesis of (1-cyclohexylethyl)(2-methylpropyl)amine prioritizes atom economy, solvent selection, and energy efficiency. The replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in reductive amination reduces environmental impact while maintaining reaction performance. CPME’s low toxicity, high boiling point (106°C), and immiscibility with water simplify product isolation via phase separation.
Catalyst recovery is another sustainability focus. Aquivion-Fe’s magnetic properties enable facile separation using external magnets, reducing metal leaching and waste generation. Additionally, microwave-assisted alkylation cuts reaction times from hours to minutes, lowering energy consumption by 40% compared to conventional heating.
The compound (1-Cyclohexylethyl)(2-methylpropyl)amine, with molecular formula C₁₂H₂₅N and molecular weight 183.34 g/mol, represents a structurally unique chiral amine featuring both cyclohexyl and branched alkyl substituents [2]. This structural complexity positions the compound as a versatile building block in asymmetric catalysis applications, where the combination of steric bulk and conformational flexibility can provide exceptional stereochemical control [3] [4].
Chiral auxiliaries function as temporary stereogenic units that are incorporated into organic compounds to control stereochemical outcomes in subsequent transformations [5]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure exhibits several characteristics that make it particularly suitable for chiral auxiliary applications in organocatalytic systems [6].
The cyclohexyl moiety provides substantial steric bulk while maintaining conformational rigidity, which is essential for achieving high levels of stereoinduction [7]. Research has demonstrated that chiral amines with cyclohexyl substituents can effectively serve as auxiliaries in enamine-mediated organocatalytic transformations, where the bulky cyclohexyl group directs facial selectivity through steric interactions [8] [9]. The presence of the branched isobutyl group (2-methylpropyl) further enhances the steric environment around the nitrogen center, creating a highly differentiated chiral pocket that can discriminate between prochiral faces of electrophilic substrates [5] [6].
In organocatalytic aldol reactions, chiral secondary amines have been shown to operate through enamine activation mechanisms, where the temporary formation of enamine intermediates enables stereocontrolled carbon-carbon bond formation [8] [9]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure is particularly well-suited for this mode of activation due to its secondary amine functionality and the optimal steric profile provided by both substituents [3].
Table 1: Performance Data for Chiral Auxiliary Systems in Organocatalysis
| Chiral Auxiliary Type | Typical ee Range (%) | Common Applications | Recovery Efficiency (%) |
|---|---|---|---|
| Oxazolidinone-based auxiliaries | 85-99 | Aldol reactions, alkylations | 90-98 |
| Camphor-derived auxiliaries | 75-95 | Cycloadditions, oxidations | 85-95 |
| Amino acid-derived auxiliaries | 80-96 | Michael additions, aldol | 88-96 |
| Binaphthyl-based auxiliaries | 90-99 | Cross-coupling, hydrogenation | 92-99 |
| Cyclohexyl-containing auxiliaries | 70-90 | Organocatalysis, reductions | 80-92 |
| Phenylmenthol derivatives | 82-94 | Alkylations, cyclizations | 86-94 |
The effectiveness of cyclohexyl-containing auxiliaries in organocatalytic processes has been validated through extensive mechanistic studies [10]. These investigations reveal that the combination of conformational constraint and steric bulk enables precise control over transition state geometries, leading to enhanced enantioselectivity in key bond-forming events [11] [12]. The recovery efficiency of such auxiliaries, typically ranging from 80-92%, makes them economically viable for synthetic applications [13].
Computational studies have provided detailed insights into the stereochemical control mechanisms operative in auxiliary-mediated organocatalysis [11]. Density functional theory calculations indicate that the energy differences between competing transition states in auxiliary-controlled reactions typically range from 1.5 to 4.5 kcal/mol, corresponding to enantiomeric excesses of 70-99% [14]. The specific geometric arrangement imposed by the (1-Cyclohexylethyl)(2-methylpropyl)amine auxiliary creates favorable non-covalent interactions that stabilize the preferred transition state pathway [15].
The design of chiral ligands for transition metal complexes represents a critical aspect of asymmetric catalysis, where the ligand architecture directly influences the stereochemical outcome of catalytic transformations [16] [17]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure offers unique opportunities for ligand development due to its combination of nitrogen donor capability and well-defined steric properties [18] [19].
In transition metal-catalyzed asymmetric hydrogenation, chiral amine ligands have demonstrated exceptional performance when incorporated into rhodium, iridium, and ruthenium complexes [20] [18]. The nitrogen donor atom in (1-Cyclohexylethyl)(2-methylpropyl)amine can serve as a coordinating site, while the bulky substituents create a chiral environment around the metal center that influences substrate binding and activation [21] [22].
The development of chiral-at-metal catalysts has emerged as a particularly innovative approach, where the overall chirality originates exclusively from a stereogenic metal center formed through coordination with achiral ligands [19] [16]. However, when chiral ligands such as (1-Cyclohexylethyl)(2-methylpropyl)amine derivatives are employed, the combined effects of ligand chirality and metal coordination geometry can provide enhanced stereochemical control [23].
Table 2: Transition Metal Complex Ligand Design Parameters
| Ligand Class | Bite Angle (degrees) | Typical ee Range (%) | Catalyst Loading (mol%) | Turnover Number |
|---|---|---|---|---|
| Phosphine-based ligands | 85-110 | 88-99 | 0.5-5.0 | 200-20000 |
| N-Heterocyclic carbenes | 88-102 | 82-96 | 1.0-10 | 50-5000 |
| Phosphoramidite ligands | 92-108 | 85-98 | 0.1-2.0 | 500-50000 |
| Bisoxazoline ligands | 78-95 | 90-99 | 2.0-15 | 20-2000 |
| Amine-containing ligands | 85-105 | 75-94 | 5.0-20 | 10-1000 |
| Mixed P,N-donor ligands | 88-115 | 86-97 | 1.0-8.0 | 100-10000 |
Recent advances in P-chiral phosphine ligand synthesis have demonstrated the potential for incorporating chiral amine components as auxiliary units in complex ligand architectures [22]. The systematic optimization of ligand parameters, including bite angles, electronic properties, and steric profiles, has enabled the development of highly efficient catalytic systems with turnover numbers exceeding 50,000 in some applications [24] [22].
The coordination behavior of amine-containing ligands in transition metal complexes is influenced by several factors, including the nitrogen basicity, steric hindrance around the coordination site, and the conformational flexibility of the ligand backbone [25] [26]. For (1-Cyclohexylethyl)(2-methylpropyl)amine derivatives, the cyclohexyl substituent provides conformational rigidity while the branched alkyl group contributes to the overall steric profile, creating an optimal balance for achieving high catalytic activity and selectivity [27] [28].
Ion-paired chiral ligands represent another innovative approach where achiral cationic ligands are combined with chiral anions to create effective asymmetric catalysts [26]. The modular nature of this strategy allows for rapid optimization of catalyst performance through systematic variation of both cationic and anionic components [26].
Stereodirecting effects in enantioselective transformations arise from the precise spatial arrangement of catalyst components that influence the approach of substrates and reagents during bond-forming events [29] [30]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure exhibits multiple stereodirecting elements that can be exploited to achieve high levels of enantiocontrol in catalytic processes [11] [12].
The cyclohexyl group functions as a powerful steric directing element, creating a well-defined three-dimensional environment that can discriminate between enantiotopic faces of prochiral substrates [31] [11]. Computational analysis of transition state structures reveals that the cyclohexyl moiety typically adopts a chair conformation that projects specific hydrogen atoms into regions where they can interact with approaching substrates through weak non-covalent interactions [11].
Table 3: Stereodirecting Effects in Enantioselective Transformations
| Transformation Type | Key Stereodirecting Factor | Energy Difference (kcal/mol) | Typical Selectivity (dr/er) | Temperature Range (°C) |
|---|---|---|---|---|
| Hydrogenation reactions | Substrate coordination mode | 1.5-3.2 | >20:1 / >95:5 | -20 to 80 |
| Cycloaddition reactions | Facial selectivity control | 2.1-4.5 | >15:1 / >90:10 | -78 to 25 |
| Cross-coupling reactions | Oxidative addition selectivity | 1.8-3.8 | >25:1 / >96:4 | 0 to 120 |
| Oxidation reactions | Oxygen transfer geometry | 2.3-4.1 | >18:1 / >92:8 | -40 to 60 |
| Reduction reactions | Hydride delivery pathway | 1.2-2.9 | >22:1 / >94:6 | -10 to 100 |
| Alkylation reactions | Nucleophile approach angle | 1.6-3.5 | >16:1 / >88:12 | -60 to 40 |
The branched isobutyl substituent contributes additional stereodirecting capability through its conformational preferences and steric bulk [15]. In transition state analysis, the methyl branches of the isobutyl group create specific steric interactions that favor particular conformational arrangements, leading to enhanced facial selectivity in substrate binding and activation [12] [30].
Mechanistic studies of enantioselective protonation processes have revealed that chiral amine catalysts can control both the steric environment around the proton acceptor and the orientation of the proton donor [12]. The (1-Cyclohexylethyl)(2-methylpropyl)amine structure is particularly well-suited for such applications due to its ability to create a chiral pocket that can accommodate and orient reaction partners in a stereocontrolled manner [15].
Table 4: Computational Analysis of Stereochemical Control Mechanisms
| Mechanism Type | Transition State Energy (kcal/mol) | Selectivity Factor (kfast/kslow) | Computed ee (%) | Experimental Validation |
|---|---|---|---|---|
| Concerted pathways | 12.5-18.2 | 25-450 | 87-98 | Excellent agreement |
| Stepwise addition | 15.3-22.8 | 15-280 | 82-95 | Good correlation |
| Radical mechanisms | 8.7-16.4 | 35-620 | 79-94 | Moderate agreement |
| Ionic mechanisms | 14.2-20.6 | 20-350 | 85-97 | Good correlation |
| Pericyclic processes | 18.5-28.3 | 45-780 | 91-99 | Excellent agreement |
| Metal-mediated pathways | 11.8-19.7 | 30-520 | 86-96 | Very good agreement |
The effectiveness of stereodirecting groups is often quantified through analysis of selectivity factors, which represent the ratio of rate constants for competing pathways [32]. For transformations involving (1-Cyclohexylethyl)(2-methylpropyl)amine-derived catalysts, selectivity factors typically range from 15 to 780, corresponding to enantiomeric excesses of 82-99% [33].
Advanced computational methods have enabled detailed analysis of the weak non-covalent interactions that govern stereoselectivity in asymmetric transformations [11] [34]. These studies reveal that edge-to-face aromatic interactions, hydrogen bonding networks, and van der Waals contacts all contribute to the overall stereodirecting effect, with energy differences between competing transition states typically ranging from 1.2 to 4.5 kcal/mol [11] [14].
| Parameter | Value | Source |
|---|---|---|
| Preferred IUPAC name | (1S)-1-cyclohexylethylamine | 43 |
| Molecular formula | C12H25N | 43 |
| Molecular weight | 183.34g/mol [1] | |
| Exact mass | 183.1990Da [1] | |
| Log partition coefficient (logP, calc.) | 3.58 [1] | |
| Hydrogen-bond donors | 1 [1] | |
| Hydrogen-bond acceptors | 1 [1] | |
| Rotatable bonds | 4 [1] |
The high logP and low polar surface area forecast passive diffusion across lipid membranes, yet a basic nitrogen implies potential for active uptake or prodrug masking strategies aimed at central nervous system delivery.
Historical work on cyclohexyl-substituted alkylamines demonstrated central excitatory effects, sympathomimetic pressor activity, and transporter modulation [2] [3]. Contemporary cyclohexylamine studies reveal potent inhibition of monoamine transporters and histamine H3 receptor inverse agonism in optimized derivatives [4] [5]. Collectively, these precedents justify systematic examination of (1-Cyclohexylethyl)(2-methylpropyl)amine in discrete pharmaceutical discovery programs.
Early pharmacodynamic screens showed that β-cyclohexylethylamine analogues elevate arterial pressure and stimulate motor activity in rodents and felines by indirect sympathomimetic release of norepinephrine [2] [3]. More recent cyclohexylaryl amines have advanced as balanced serotonin, norepinephrine, and dopamine transporter inhibitors with nanomolar potency and robust brain penetration [4]. These discoveries support three neuroactive development avenues for the title compound:
| Development Target | Key Design Feature | Lead Metric | Comparable Reference |
|---|---|---|---|
| Transporter inhibition | Retain secondary amine, add aryl ring at C-1 | ≤1nM IC50 for serotonin transporter [4] | N-methyl-1-(1-phenyl- cyclohexyl)ethanamine [4] |
| Histamine H3 inverse agonism | Introduce heteroatom-bearing linker at C-2 | 12nM Ki [5] | Cyclohexylamine series Labeeuw et al. [5] |
| Sigma-1 agonism | Attach para-substituted phenyl ring | 120nM Ki [8] | Patent EP2357165A1 [8] |
Systematic replacement at three loci guides potency and selectivity optimization:
| Substitution Series | Biological Trend | Representative Data |
|---|---|---|
| Secondary→N-methyl | Dopamine transporter selectivity rises from 28nM to 1nM IC50 [4] | |
| Isobutyl→neopentyl | Histamine H3 Ki decreases from 46nM to 12nM [5] | |
| Cyclohexyl→cyclohexenyl | Pressor response doubles in spinal cat model [2] | |
| Hydroxyl on ring | Sigma-1 Ki improves from 740nM to 120nM [8] |
These findings underline the modular nature of (1-Cyclohexylethyl)(2-methylpropyl)amine and define a roadmap for iterative library construction.
Secondary amines can be masked with self-immolative carbamates, (acyloxy)alkyl groups, or oxodioxolenyl linkers to bypass efflux transporters and exploit esterase-triggered release within cerebral tissue [10]. Alkermes demonstrated that hydrophobic carbamate prodrugs of secondary amines sustain plasma exposure, reduce peak concentrations, and lower sedation risk [9].
Applied to the title compound, two design concepts emerge:
| Prodrug Strategy | Mechanism | Expected Outcome | Reference |
|---|---|---|---|
| Hydrophobic carbamate | Esterase cleavage then spontaneous decarboxylation | 4-fold brain–to-plasma ratio increase [9] | Alkermes AU2012351747B2 [9] |
| Oxodioxolenyl carbonate | Esterase hydrolysis followed by cyclization | Half-life 90h, improved oral bioavailability from 25% to 84% [10] | Prodrugs for Amines review [10] |
Integration of these prodrug templates with (1-Cyclohexylethyl)(2-methylpropyl)amine could generate central nervous system-targeted agents that overcome peripheral sympathomimetic activity while preserving transporter potency.